
5-Hydrazinylnaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃S. It is a derivative of naphthalene, where a hydrazine group is attached to the naphthalene ring at the 5-position and a sulfonic acid group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylnaphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of a hydrazine group. One common method is:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position.
Hydrazination: The resulting 2-naphthalenesulfonic acid is then reacted with hydrazine to introduce the hydrazine group at the 5-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and hydrazination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydrazinylnaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various alkylated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydrazinylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Hydrazinylnaphthalene-2-sulfonic acid involves its ability to participate in redox reactions due to the presence of the hydrazine group. This allows it to act as a reducing agent or to form reactive intermediates that can interact with other molecules. The sulfonic acid group enhances its solubility in water, making it suitable for various aqueous reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the hydrazine group, making it less reactive in redox reactions.
5-Aminonaphthalene-2-sulfonic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
2-Naphthalenesulfonic acid: Similar structure but without the hydrazine group, used primarily in dye synthesis.
Uniqueness
5-Hydrazinylnaphthalene-2-sulfonic acid is unique due to the presence of both hydrazine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.
Eigenschaften
CAS-Nummer |
103039-23-2 |
|---|---|
Molekularformel |
C10H10N2O3S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
5-hydrazinylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H10N2O3S/c11-12-10-3-1-2-7-6-8(16(13,14)15)4-5-9(7)10/h1-6,12H,11H2,(H,13,14,15) |
InChI-Schlüssel |
ICGADVVJQOALQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


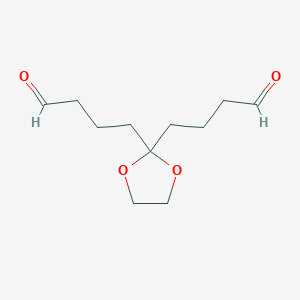



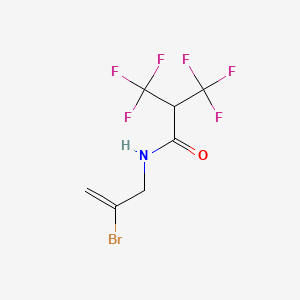
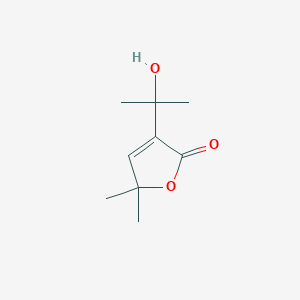
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
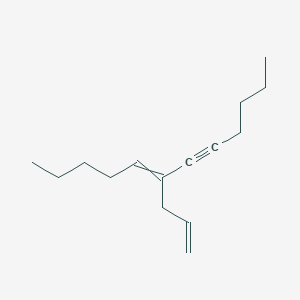
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
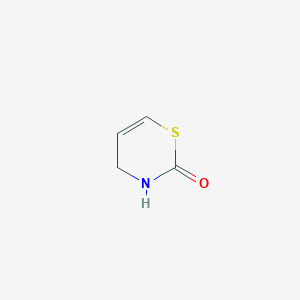
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
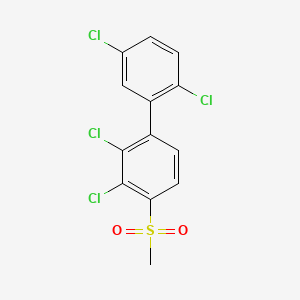

![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
